![molecular formula C17H22N2O8 B14627584 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid CAS No. 58173-41-4](/img/structure/B14627584.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid is an organic compound that belongs to the class of dipeptides This compound is characterized by the presence of a methoxyphenyl group, an alanyl group, and a glutamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid typically involves the chemical condensation of benzyloxycarbonyl-L-alanine and methyl glutamate. This process can be facilitated by using activated esters or triphenyl phosphine/hexachloroethane condensation methods . The reaction conditions often require amino acid activation, subunit protection, and subsequent removal of protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield corresponding quinones, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but differs in the rest of the structure.
N-(4-Aminobenzoyl)-L-glutamic acid: Contains a similar glutamic acid moiety but has an aminobenzoyl group instead of the methoxyphenyl group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the peptide linkage.
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
58173-41-4 |
|---|---|
Molekularformel |
C17H22N2O8 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H22N2O8/c1-10(15(22)19-13(16(23)24)7-8-14(20)21)18-17(25)27-9-11-3-5-12(26-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,18,25)(H,19,22)(H,20,21)(H,23,24)/t10-,13-/m0/s1 |
InChI-Schlüssel |
KGRRRLOUVSDXCT-GWCFXTLKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


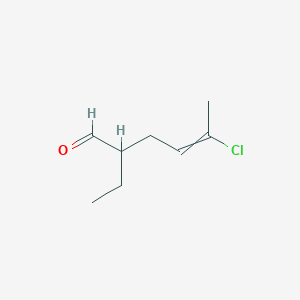
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
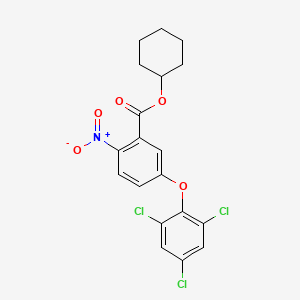
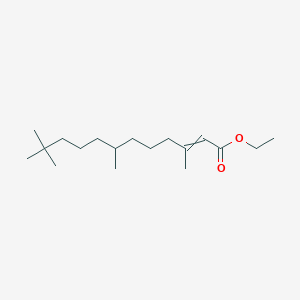
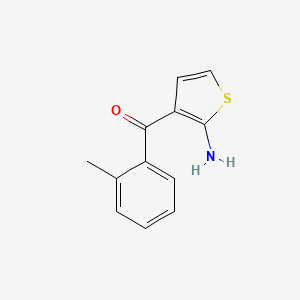
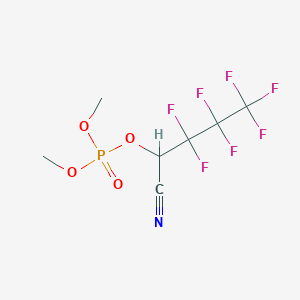
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)

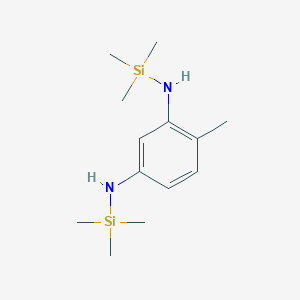
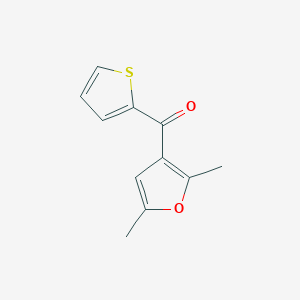
![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)
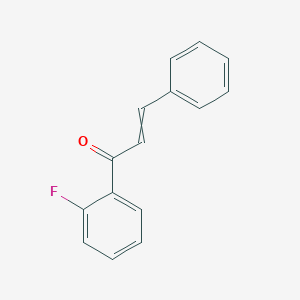
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)
